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Compound of Interest

Compound Name: Vanoxerine

Cat. No.: B1584691

Vanoxerine (GBR-12909) is a piperazine derivative with a multifaceted pharmacological
profile, primarily characterized by its potent and selective inhibition of the dopamine transporter
(DAT).[1][2] Initially investigated for the treatment of depression and Parkinson's disease, its
development later focused on cocaine dependence and cardiac arrhythmias.[3][4] This
technical guide provides an in-depth overview of Vanoxerine's mechanism of action,
pharmacodynamics, pharmacokinetics, and clinical development history, tailored for
researchers, scientists, and drug development professionals.

Mechanism of Action

Vanoxerine's pharmacological effects stem from its interaction with multiple molecular targets.
Its primary mechanism is the potent and selective inhibition of the dopamine transporter (DAT),
but it also exhibits significant activity as a multi-ion channel blocker.

Dopamine Reuptake Inhibition

Vanoxerine is a high-affinity antagonist of the dopamine transporter.[3][5] It binds to the DAT
with an affinity approximately 50 times greater than that of cocaine.[2] By blocking the reuptake
of dopamine from the synaptic cleft, Vanoxerine increases the concentration and duration of
dopamine in the synapse. However, unlike cocaine, Vanoxerine also appears to inhibit
dopamine release, resulting in only a modest elevation of overall dopamine levels and
consequently, mild stimulant effects.[2] This unique profile has been the basis for its
investigation as a potential pharmacotherapy for cocaine addiction, aiming to reduce craving
and block the rewarding effects of cocaine.[2][6]
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Cardiac lon Channel Blockade

In addition to its effects on the dopaminergic system, Vanoxerine is a potent blocker of multiple
cardiac ion channels, a property that underpins its antiarrhythmic potential.[1][4] It acts on the
following key channels:

e hERG (IKr): Vanoxerine is a potent blocker of the human Ether-a-go-go-Related Gene
(hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium
current (IKr) critical for cardiac repolarization.[1][2]

e Sodium Channels (INa): It blocks cardiac sodium channels in a frequency-dependent
manner.[1][4]

e L-type Calcium Channels (ICa,L): Vanoxerine also demonstrates frequency-dependent
blockade of L-type calcium channels.[1][2]

This multi-ion channel blockade prolongs the cardiac action potential, which can help to
terminate and prevent reentrant circuits that cause arrhythmias like atrial fibrillation.[1][2] The
frequency-dependent nature of the block is a desirable characteristic for an antiarrhythmic
drug, as it has a greater effect at higher heart rates.[1][2]

Pharmacodynamics: Quantitative Data

The following tables summarize the in vitro binding affinities and inhibitory concentrations of
Vanoxerine for its primary molecular targets.

Table 1: Monoamine Transporter Binding Affinity and
Uptake Inhibition
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Table 2: Cardiac lon Channel Blockade
Pacing
Channel Cell Line Frequency Value (IC50) Reference(s)
(Hz)
hERG (hKv11.1)  HEK-293 0.1 0.00084 pM [4]
L-type Calcium a-MHC-RYR2 0.5 0.17 uM [4]
Sodium
HEK-293 1 0.32 uM [4]
(hNavl.5)
Pharmacokinetics

Clinical studies in healthy volunteers have characterized the pharmacokinetic profile of orally

administered Vanoxerine.
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Table 3: Pharmacokinetic Parameters of Oral Vanoxerine

in Healthy Males
C

max AUC Reference(s
Dose tmax (h) t'’z (h)
(nmoliL) (h-nmol/L) )
25 mg 17.9 81 0.91 - [7]
75 mg 81.1 365 0.93 53.5 [7]
125 mg 236.5 1116 1.13 66.0 [7]

» Bioavailability: The oral bioavailability of Vanoxerine is significantly influenced by food
intake. Compared to a fasting state, a low-fat meal increased bioavailability by 76%, while a
high-fat meal increased it by 255%.

 Distribution: Vanoxerine is highly protein-bound (99%) in plasma.[7]

o Metabolism: In vitro studies suggest that Vanoxerine is primarily metabolized by the
cytochrome P450 enzyme CYP3A4, with potential minor contributions from CYP2C8 and
CYP2E1.

o Elimination: The majority of Vanoxerine is excreted in the urine, bile, and feces.[7]

Clinical Development and Efficacy

Vanoxerine has undergone clinical trials for both cocaine dependence and atrial fibrillation,
with mixed results.

Cocaine Dependence

Phase | clinical trials conducted by the National Institute on Drug Abuse (NIDA) assessed the
safety and pharmacokinetics of Vanoxerine in healthy volunteers at doses of 25, 50, 75, and
100 mg.[5] Positron Emission Tomography (PET) scans showed that at a 100 mg dose,
Vanoxerine occupied 25-35% of dopamine transporters without producing cocaine-like
behavioral effects, suggesting a low abuse potential.[5] Preclinical studies in rhesus monkeys
demonstrated that Vanoxerine could reduce or eliminate cocaine self-administration.[5]
Despite these promising early findings, development for this indication was halted in Phase Il
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due to concerns about QTc interval prolongation, particularly in the context of concurrent
cocaine use.[6]

Atrial Fibrillation

Vanoxerine's multi-ion channel blocking properties led to its investigation as a pharmacological
agent for the conversion of atrial fibrillation (AF) or atrial flutter (AFL) to normal sinus rhythm. A
Phase llb study showed a statistically significant dose-dependent increase in conversion to
normal sinus rhythm compared to placebo. The highest oral dose (400 mg) achieved a
conversion rate of 84% within 24 hours.

However, a subsequent Phase Il trial, RESTORE SR (NCT02454283), was terminated
prematurely due to safety concerns. The trial, which randomized subjects to a single 400 mg
oral dose of Vanoxerine or placebo, found that while Vanoxerine was effective (69%
conversion rate vs. 20% for placebo), its use was associated with a significant risk of
ventricular proarrhythmia (11.5% of patients) in individuals with underlying structural heart
disease.

Experimental Protocols

Detailed methodologies for the key assays used to characterize Vanoxerine's pharmacological
profile are provided below. These represent synthesized protocols based on standard practices
in the field.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine
into cells expressing the dopamine transporter.

Materials:

Cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells)

[BH]Dopamine

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

Test compound (Vanoxerine) and control inhibitor (e.g., cocaine)
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e 96-well microplates
 Scintillation fluid and microplate scintillation counter
Protocol:

o Cell Plating: Seed HEK293-hDAT cells into a 96-well plate and culture until a confluent
monolayer is formed.

e Pre-incubation: Aspirate the culture medium and wash the cells with Uptake Buffer. Pre-
incubate the cells with various concentrations of Vanoxerine or control compounds in
Uptake Buffer for a specified time (e.g., 10-20 minutes) at 37°C.

« |nitiation of Uptake: Add [3H]Dopamine to each well to initiate the uptake reaction. Incubate
for a short period (e.g., 5-10 minutes) at 37°C.

o Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the
cells multiple times with ice-cold Uptake Buffer.

o Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well.

o Data Analysis: Quantify the radioactivity in a microplate scintillation counter. Non-specific
uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g.,
cocaine). The IC50 value for Vanoxerine is calculated by fitting the data to a sigmoidal dose-
response curve.

Whole-Cell Patch-Clamp Electrophysiology for Cardiac
lon Channels

This technique is used to measure the effect of a compound on the ionic currents flowing
through specific channels in isolated cells. The following is a generalized protocol for assessing
hERG channel blockade.

Materials:

o Cell line stably expressing the ion channel of interest (e.g., HEK293-hERG cells)
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External and internal pipette solutions with appropriate ionic compositions

Patch-clamp amplifier and data acquisition system

Micromanipulator and microscope

Borosilicate glass capillaries for pulling micropipettes

Protocol:

Cell Preparation: Plate cells on glass coverslips for recording.

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-
5 MQ when filled with the internal solution.

Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette.
Apply gentle suction to form a high-resistance (>1 GQ) "giga-seal" between the pipette tip
and the cell membrane.

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under
the pipette tip, establishing electrical and diffusive access to the cell's interior.

Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential
(e.g., -80 mV). Apply a specific voltage-step protocol to elicit the ionic current of interest
(e.g., a depolarizing step to activate hERG channels followed by a repolarizing step to
measure the tail current).

Compound Application: After obtaining a stable baseline recording, perfuse the cell with the
external solution containing various concentrations of Vanoxerine.

Data Analysis: Measure the reduction in the peak current amplitude at each concentration of
Vanoxerine. Calculate the IC50 value by fitting the concentration-response data to a suitable
equation (e.g., the Hill equation).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the known signaling

interactions and logical relationships of Vanoxerine.
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Caption: Dual mechanisms of Vanoxerine in a neuron and cardiomyocyte.
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Caption: Workflow for key in vitro pharmacological assays.

Summary and Future Directions

Vanoxerine possesses a unique pharmacological profile as a potent dopamine reuptake
inhibitor and a multi-ion channel blocker. While its development for cocaine dependence was
halted due to cardiac safety concerns, its antiarrhythmic properties showed promise in mid-
stage clinical trials. The termination of the Phase Il RESTORE SR trial due to proarrhythmic
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risk in patients with structural heart disease highlights the challenges of developing drugs with
potent hERG blocking activity.

Despite its setbacks in clinical development, Vanoxerine remains a valuable tool for
researchers studying the dopamine transporter and cardiac ion channels. Its complex
pharmacology underscores the importance of a thorough understanding of a drug's effects on
multiple targets. Future research may focus on developing analogs of Vanoxerine that retain
the desired therapeutic effects while minimizing off-target liabilities, or exploring its potential in
other therapeutic areas where its unique mechanism of action may be beneficial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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